molecular formula C20H29N3O3S B5187848 2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5187848
M. Wt: 391.5 g/mol
InChI Key: OXTMBRRIMIRQBW-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethylsulfanyl group, and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethylsulfanyl group and the diethylamino phenyl group. Common reagents used in these reactions include ethylsulfanyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino phenyl group can interact with receptors or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • 2-(Ethylsulfanyl)ethyl (4S)-4-[4-(diethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

Compared to similar compounds, 2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific combination of functional groups and its potential for diverse applications. The presence of the ethylsulfanyl group and the diethylamino phenyl group provides unique chemical properties that can be exploited in various research and industrial contexts.

Properties

IUPAC Name

2-ethylsulfanylethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-5-23(6-2)16-10-8-15(9-11-16)18-17(14(4)21-20(25)22-18)19(24)26-12-13-27-7-3/h8-11,18H,5-7,12-13H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTMBRRIMIRQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCSCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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